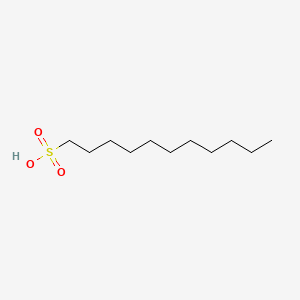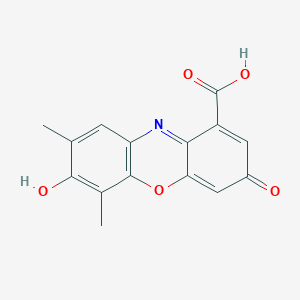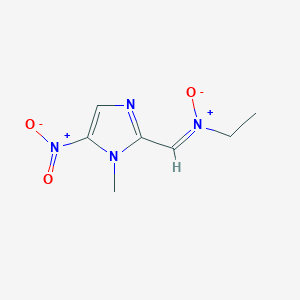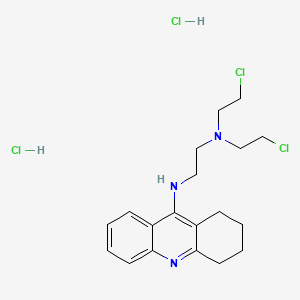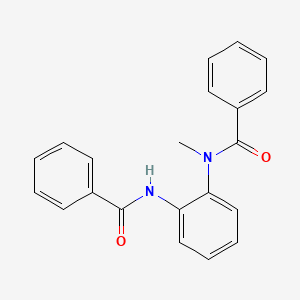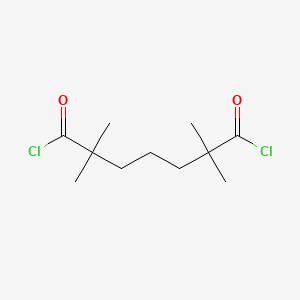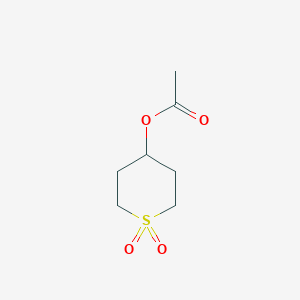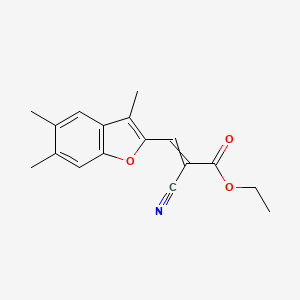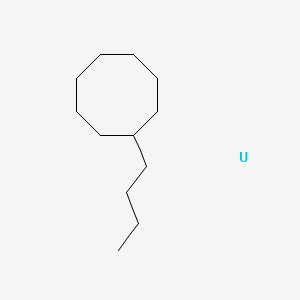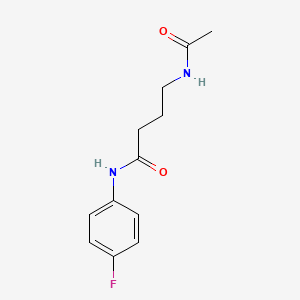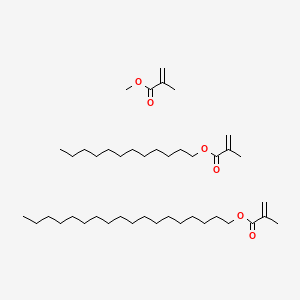
Dodecyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;octadecyl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 2-methyl-, dodecyl ester, polymer with methyl 2-methyl-2-propenoate and octadecyl 2-methyl-2-propenoate is a complex polymeric compound. This compound is part of the methacrylate family, known for its versatile applications in various industries due to its unique chemical properties. The polymer is synthesized from monomers such as 2-Propenoic acid, 2-methyl-, dodecyl ester, methyl 2-methyl-2-propenoate, and octadecyl 2-methyl-2-propenoate, which contribute to its distinct characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, dodecyl ester, polymer with methyl 2-methyl-2-propenoate and octadecyl 2-methyl-2-propenoate typically involves free radical polymerization. This process is initiated by a free radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under controlled temperature conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this polymer involves large-scale polymerization reactors where the monomers are mixed in specific ratios. The reaction conditions, such as temperature, pressure, and initiator concentration, are meticulously controlled to ensure consistent polymer quality. The polymerization process is followed by purification steps to remove any unreacted monomers and by-products.
Análisis De Reacciones Químicas
Types of Reactions
The polymer undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, especially at the ester groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert ester groups to alcohols.
Substitution: The polymer can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and nucleophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted polymers depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Propenoic acid, 2-methyl-, dodecyl ester, polymer with methyl 2-methyl-2-propenoate and octadecyl 2-methyl-2-propenoate has numerous applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of controlled-release pharmaceuticals.
Industry: Applied in coatings, adhesives, and sealants due to its excellent adhesive properties and chemical resistance.
Mecanismo De Acción
The polymer exerts its effects through various mechanisms depending on its application. In drug delivery systems, the polymer matrix controls the release rate of the drug by diffusion or degradation. The molecular targets and pathways involved include interactions with biological membranes and enzymes, which facilitate the controlled release and targeted delivery of therapeutic agents.
Comparación Con Compuestos Similares
Similar Compounds
Poly(methyl methacrylate):
Poly(ethyl methacrylate): Similar in structure but with different ester groups, leading to variations in solubility and flexibility.
Poly(butyl methacrylate): Used in coatings and adhesives, offering different adhesive properties compared to the dodecyl ester polymer.
Uniqueness
The uniqueness of 2-Propenoic acid, 2-methyl-, dodecyl ester, polymer with methyl 2-methyl-2-propenoate and octadecyl 2-methyl-2-propenoate lies in its combination of long alkyl chains and methacrylate backbone, providing a balance of hydrophobicity, flexibility, and chemical resistance. This makes it particularly suitable for applications requiring durable and water-resistant materials.
Propiedades
Número CAS |
41227-38-7 |
|---|---|
Fórmula molecular |
C43H80O6 |
Peso molecular |
693.1 g/mol |
Nombre IUPAC |
dodecyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;octadecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C22H42O2.C16H30O2.C5H8O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)21(2)3;1-4-5-6-7-8-9-10-11-12-13-14-18-16(17)15(2)3;1-4(2)5(6)7-3/h2,4-20H2,1,3H3;2,4-14H2,1,3H3;1H2,2-3H3 |
Clave InChI |
ABBVGMHBOZOWPC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOC(=O)C(=C)C.CCCCCCCCCCCCOC(=O)C(=C)C.CC(=C)C(=O)OC |
Números CAS relacionados |
41227-38-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



